RER1 protein is derived from various eukaryotic organisms, with notable studies focusing on its role in yeast and mammalian systems. It is classified as a transmembrane protein that interacts with other proteins involved in retrograde transport from the Golgi to the endoplasmic reticulum. Its classification within the broader category of retrieval receptors highlights its essential function in cellular transport processes.
The synthesis of RER1 protein (80-91) can be achieved through several methods, including:
The use of techniques such as polymerase chain reaction (PCR) for gene amplification and subsequent plasmid construction is common in producing RER1. For example, specific primers are designed to amplify the region encoding RER1, which is then cloned into an appropriate vector for expression .
The molecular structure of RER1 protein includes multiple transmembrane domains that facilitate its role as a retrieval receptor. The specific segment (80-91) likely contains critical residues that interact with target proteins during the retrieval process. Structural studies utilizing techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can provide insights into its three-dimensional conformation.
Data on RER1's structure indicates that it possesses a C-terminal di-lysine motif which serves as a retrieval signal, essential for its interaction with the coat protein complex I (COPI) during vesicular transport .
RER1 protein participates in several biochemical reactions, primarily related to protein sorting and retrieval:
The efficiency of these reactions can be influenced by various factors, including the concentration of binding partners and cellular conditions.
The mechanism of action for RER1 involves several key steps:
Quantitative analyses have shown that RER1 plays a significant role in maintaining protein homeostasis within cells by ensuring that only properly assembled proteins proceed through the secretory pathway .
RER1 protein exhibits several notable physical and chemical properties:
Analytical techniques such as circular dichroism spectroscopy can be employed to study its folding properties under varying conditions .
RER1 protein has several applications in scientific research:
The RER1 protein (residues 80–91) comprises a critical segment within its second transmembrane domain (TMD2), characterized by a GxxxG dimerization motif (Gly⁸⁵-Gly⁸⁹) and hydrophobic residues (Val⁸⁷, Ile⁹⁰). This region adopts an α-helical conformation that mediates interactions with cargo transmembrane domains (TMDs) and the COPI vesicle coat complex [4] [9]. Mutagenesis studies reveal that substitutions like G85A disrupt RER1’s ability to retain Sec12p and γ-secretase subunits in the endoplasmic reticulum (ER), confirming its role in quality control [6] [9]. Structural modeling indicates the 80–91 helix positions aromatic residues (Phe⁸³, Tyr⁸⁸) toward the lipid bilayer, facilitating hydrophobic matching with cargo TMDs [4].
Table 1: Key Residues in RER1 (80–91) and Functional Impact
Residue | Position | Function | Mutation Effect |
---|---|---|---|
Phe⁸³ | 83 | Membrane anchoring | Reduced ER retrieval efficiency |
Gly⁸⁵ | 85 | GxxxG motif (helix dimerization) | Loss of Sec12p binding |
Val⁸⁷ | 87 | Hydrophobic core stability | COPI binding impairment |
Tyr⁸⁸ | 88 | Cargo recognition surface | Altered γ-secretase trafficking |
Gly⁸⁹ | 89 | GxxxG motif | Disrupted RER1 oligomerization |
Ile⁹⁰ | 90 | TMD packing | Mislocalization to Golgi/vacuole |
RER1 exhibits deep evolutionary conservation, with homologs identified in Homo sapiens (UniProt ID: O15258), Saccharomyces cerevisiae (Rer1p), and Arabidopsis thaliana. The 80–91 segment shows >90% sequence identity in vertebrates and ~78% in yeast [2] [9]. Despite lineage-specific divergence, the GxxxG motif remains invariant, underscoring its mechanistic non-negotiability in ER retrieval [4] [9]. In S. cerevisiae, human RER1 fully rescues rer1Δ mutant phenotypes, demonstrating functional orthology [9]. Evolutionary rate analysis indicates strong purifying selection (dN/dS = 0.12), with the highest conservation in TMD2 (residues 80–91) versus cytoplasmic termini [2] [7].
Table 2: Evolutionary Conservation of RER1 (80–91) Across Species
Organism | Sequence (80–91) | Identity (%) | Functional Complementation |
---|---|---|---|
Homo sapiens | F-P-G-V-Y-G-I | 100 | Native function |
Mus musculus | F-P-G-V-Y-G-I | 100 | Yes |
Drosophila melanogaster | F-P-A-V-Y-G-V | 82 | Partial |
Saccharomyces cerevisiae | I-P-G-I-F-G-I | 78 | Yes (human ortholog) |
Arabidopsis thaliana | V-P-G-V-Y-G-V | 75 | Not tested |
RER1 activity is modulated by phosphorylation and ubiquitination, predominantly targeting its cytoplasmic loops. Phosphorylation at Ser⁵⁶ (near the N-terminus) by casein kinase II enhances COPI binding, promoting retrograde transport of escaped ER proteins [3] [6]. Conversely, ubiquitination at Lys¹⁵² triggers RER1 degradation during unresolved ER stress, redirecting γ-secretase subunits to the cell surface [6] [8]. Hypoxia-inducible factor 1α (HIF-1α) upregulates RER1 expression in pancreatic cancer, where PTM dysregulation alters amyloid precursor protein (APP) processing and Notch signaling [2] [6]. These modifications create a dynamic regulatory switch:
Mass spectrometry data from human cell lines identifies four ubiquitination sites, though their differential roles in homeostasis versus stress contexts remain under investigation [6]. The absence of PTMs within the 80–91 segment itself highlights its role as a structural scaffold that coordinates modification-driven allosteric changes elsewhere in the protein.
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